3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride
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Overview
Description
3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N4. It is a derivative of triazole, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride typically involves the reaction of azetidine derivatives with triazole precursors under controlled conditions. One common method includes the cyclization of azetidine with a triazole ring in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazole compounds .
Scientific Research Applications
3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the azetidine moiety.
3-azetidinyl-4H-1,2,4-triazole: A closely related compound with similar chemical properties.
Uniqueness
3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride is unique due to the presence of both azetidine and triazole rings in its structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.
- Molecular Formula : C7H11N3 • 2HCl
- Molecular Weight : 195.15 g/mol
- CAS Number : 1361115-19-6
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anticancer properties. The compound 3-azetidin-3-yl-4-methyl-4H-1,2,4-triazole has been evaluated for its cytotoxic effects against various human cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 1.5 | EGFR inhibition and apoptosis induction |
MCF-7 (Breast Cancer) | 0.33 | PARP-1 inhibition leading to apoptosis |
HeLa (Cervical Cancer) | 2.0 | Induction of oxidative stress and apoptosis |
The compound's ability to inhibit key molecular targets such as Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP-1) is crucial for its anticancer efficacy .
Antibacterial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial activity. Research indicates that triazole derivatives can disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism appears to involve interference with the bacterial metabolism and cell division processes .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : The compound inhibits EGFR signaling pathways, which are often overactive in various cancers.
- PARP Inhibition : By inhibiting PARP, the compound induces DNA damage accumulation in cancer cells, leading to apoptosis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to the cytotoxic effects observed in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in A549 cells through EGFR pathway inhibition.
- Breast Cancer Research : Another investigation showed that MCF-7 cells treated with the compound exhibited increased apoptotic markers compared to control groups, confirming its role as a PARP inhibitor.
- Antibacterial Efficacy : A series of experiments conducted on various bacterial strains indicated that the compound effectively inhibited growth at relatively low concentrations, suggesting its potential as a new antibacterial agent.
Properties
IUPAC Name |
3-(azetidin-3-yl)-4-methyl-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-10-4-8-9-6(10)5-2-7-3-5;;/h4-5,7H,2-3H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOSBOGJDAGSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1992996-05-0 |
Source
|
Record name | 3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride; 95% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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